An In-depth Technical Guide to the Physical Properties of 4-Isobutoxyaniline Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-Isobutoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-isobutoxyaniline hydrochloride (CAS No. 1050161-26-6), a key intermediate in various research and development applications, including drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental physicochemical characteristics, predicted properties based on its chemical structure, and detailed, field-proven methodologies for their empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and experimental frameworks to effectively handle, characterize, and utilize 4-isobutoxyaniline hydrochloride in their work.
Introduction
4-Isobutoxyaniline hydrochloride is an aromatic amine salt that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, an isobutoxy ether group, and a hydrochloride salt, imparts a unique combination of properties that are critical to its application in medicinal chemistry and materials science. A thorough understanding of its physical properties, such as solubility, melting point, and spectroscopic characteristics, is paramount for its efficient use in reaction design, purification, formulation, and quality control.
This guide is structured to provide both foundational knowledge and practical, actionable protocols. It moves beyond a simple listing of data points to explain the scientific principles behind the experimental choices, ensuring a deeper understanding of how to approach the characterization of this and similar compounds.
Chemical and Physical Identity
A solid understanding of the fundamental identifiers and properties of a compound is the starting point for any scientific investigation.
| Property | Value | Source |
| Chemical Name | 4-Isobutoxyaniline hydrochloride | N/A |
| CAS Number | 1050161-26-6 | [1] |
| Molecular Formula | C₁₀H₁₆ClNO | [1] |
| Molecular Weight | 201.69 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | N/A |
Health and Safety Information
4-Isobutoxyaniline hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Statements:
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Flammable Solid: May catch fire.
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Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Measures:
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Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
A comprehensive Safety Data Sheet (SDS) should be consulted before any handling or experimental work.
Solubility Profile: An Experimental Approach
Predicted Solubility
Based on its structure, 4-isobutoxyaniline hydrochloride is expected to be:
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Soluble in: Water, methanol, and other polar protic solvents.
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Sparingly soluble to insoluble in: Non-polar organic solvents such as hexane and toluene.
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Solubility in solvents like ethanol and DMSO would need to be empirically determined but is anticipated to be moderate to high.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 4-isobutoxyaniline hydrochloride in various solvents at a controlled temperature.
Materials:
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4-Isobutoxyaniline hydrochloride
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Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))
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Scintillation vials or flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
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Syringe filters (0.22 µm)
Procedure:
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Preparation: Add an excess amount of 4-isobutoxyaniline hydrochloride to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
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Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a pipette.
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Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
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Quantification:
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Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
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Using UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a calibration curve of absorbance versus concentration. Dilute the filtered solution with the solvent to an appropriate concentration and measure its absorbance.
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Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
Causality Behind Experimental Choices:
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Shake-Flask Method: This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically influenced one.
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Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and physiologically relevant temperature is critical for reproducible and meaningful results.
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Filtration: Removal of all solid particles is essential to prevent overestimation of the solubility.
Caption: Workflow for Capillary Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
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Aromatic Protons: Two doublets in the aromatic region (approximately 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which can be concentration and temperature-dependent.
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Isobutoxy Group Protons:
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A doublet for the -OCH₂- protons.
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A multiplet for the -CH- proton.
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A doublet for the two -CH₃ groups.
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Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
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Aromatic Carbons: Four signals in the aromatic region (approximately 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly shifted.
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Isobutoxy Group Carbons: Signals corresponding to the -OCH₂-, -CH-, and -CH₃ carbons in the aliphatic region (approximately 20-75 ppm).
Experimental Protocol: NMR Sample Preparation
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Weigh approximately 5-10 mg of 4-isobutoxyaniline hydrochloride into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
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Cap the tube and gently agitate until the sample is fully dissolved.
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Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for hydrochloride salts as it can effectively solvate the ionic species.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorption Bands (Solid State, KBr pellet):
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N-H Stretching: A broad absorption band in the region of 2500-3200 cm⁻¹ is expected for the ammonium (-NH₃⁺) group.
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C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
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C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretching (Ether): A strong absorption band in the 1200-1250 cm⁻¹ region.
Experimental Protocol: KBr Pellet Method for Solid-State IR
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Grind a small amount (1-2 mg) of dry 4-isobutoxyaniline hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the core physical properties of 4-isobutoxyaniline hydrochloride. While a lack of publicly available experimental data necessitates an empirical approach for many of its characteristics, the detailed protocols and theoretical predictions presented herein offer a robust starting point for researchers. By following the outlined methodologies, scientists and drug development professionals can generate reliable and reproducible data, enabling the effective and safe utilization of this important chemical intermediate in their research and development endeavors.
